molecular formula C30H19N3O8S B11682012 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione

5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11682012
M. Wt: 581.6 g/mol
InChI Key: CXOYRIYHBOBHGP-UHFFFAOYSA-N
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Description

5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzoxazinone and isoindole intermediates, followed by their coupling under controlled conditions. Common reagents used in these reactions include dimethoxybenzene, nitrophenyl sulfide, and isoindole derivatives. The reaction conditions often involve the use of solvents like dichloromethane and acetonitrile, with catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and solvents such as dichloromethane and acetonitrile. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit chymotrypsin and human leukocyte elastase, affecting protein degradation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C30H19N3O8S

Molecular Weight

581.6 g/mol

IUPAC Name

5-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)-2-[4-(4-nitrophenyl)sulfanylphenyl]isoindole-1,3-dione

InChI

InChI=1S/C30H19N3O8S/c1-39-25-14-23-24(15-26(25)40-2)31-27(41-30(23)36)16-3-12-21-22(13-16)29(35)32(28(21)34)17-4-8-19(9-5-17)42-20-10-6-18(7-11-20)33(37)38/h3-15H,1-2H3

InChI Key

CXOYRIYHBOBHGP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)SC6=CC=C(C=C6)[N+](=O)[O-])OC

Origin of Product

United States

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